Sodium 4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate
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Overview
Description
. It is a chromogenic indicator for NADH, a coenzyme involved in redox reactions, and is commonly used in cell viability assays.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is synthesized through a multi-step chemical reaction involving the nitration of phenol derivatives, followed by the formation of tetrazolium salts. The specific synthetic route involves:
Nitration of 2-methoxyphenol to produce 2-methoxy-4-nitrophenol.
Formation of tetrazolium salts by reacting the nitrophenol with hydrazine and sodium nitrite.
Introduction of sulfonic acid groups to the benzene ring to form the final compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis with stringent control of reaction conditions to ensure purity and yield. The process typically includes:
Use of high-purity starting materials.
Precise control of temperature and pH during the nitration and subsequent reactions.
Purification steps such as recrystallization to obtain the final product.
Types of Reactions:
Reduction: WST-8 can undergo reduction to form formazan, a colored product used in cell viability assays.
Oxidation: The nitro groups in the compound can be reduced to amino groups under certain conditions.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Reducing agents such as NADH or NADPH.
Oxidizing agents like hydrogen peroxide.
Nucleophiles such as amines for substitution reactions.
Major Products Formed:
Formazan (reduction product).
Amino derivatives (oxidation products).
Substituted sulfonic acid derivatives.
Scientific Research Applications
WST-8 is widely used in scientific research due to its ability to indicate cellular metabolic activity. Its applications include:
Cell Viability Assays: Used to assess the viability and proliferation of cells in culture.
Enzyme Activity Assays: Used to measure the activity of enzymes such as dehydrogenases.
Toxicity Testing: Employed in evaluating the cytotoxic effects of various compounds.
Drug Screening: Utilized in high-throughput screening of potential therapeutic agents.
Mechanism of Action
The compound exerts its effects through the reduction of the tetrazolium ring, which results in the formation of a colored formazan product. This reduction is typically mediated by cellular enzymes such as dehydrogenases, which transfer electrons from NADH or NADPH to the tetrazolium salt. The resulting formazan product is insoluble and can be quantified by measuring its absorbance at specific wavelengths.
Molecular Targets and Pathways:
Dehydrogenases: Enzymes that catalyze the reduction of WST-8.
NADH/NADPH: Coenzymes that provide electrons for the reduction reaction.
Comparison with Similar Compounds
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-nitrophenyl)tetrazolium)
Biological Activity
Sodium 4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate, commonly referred to as WST-8, is a water-soluble tetrazolium salt that has garnered attention for its applications in biological assays, particularly in cell viability and cytotoxicity testing. This compound is reduced by cellular dehydrogenases to produce a colored formazan dye, which serves as an indicator of metabolic activity and cell viability.
Chemical Structure and Properties
WST-8 is characterized by its complex structure that includes a tetrazolium core and aromatic sulfonate groups. Its molecular formula is C18H16N4O6S2 with a molecular weight of approximately 600.5 g/mol. The compound's solubility in water and its ability to form a formazan dye upon reduction make it particularly useful in biological assays.
The primary mechanism of action of WST-8 involves the following:
- Reduction by Dehydrogenases : WST-8 is reduced by NAD(P)H-dependent dehydrogenases present in viable cells. This reduction leads to the formation of an orange-colored formazan product.
- Quantitative Measurement : The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of cell proliferation and cytotoxicity.
- Assay Conditions : Optimal conditions for the WST-8 assay include a neutral pH and the presence of electron mediators, which are crucial for efficient electron transfer during the reduction process.
Biological Applications
WST-8 has been extensively used in various biological studies:
1. Cell Viability Assays
- WST-8 is widely employed in cell viability assays due to its reliability and ease of use. It provides a quick assessment of cell health and metabolic activity.
- Studies have demonstrated that WST-8 can distinguish between viable and non-viable cells effectively, making it suitable for applications in drug testing and toxicity studies .
2. Antimicrobial Susceptibility Testing
- Research has shown that WST-8 can be used in antimicrobial susceptibility testing, providing results comparable to traditional methods. It has been utilized to determine the minimum inhibitory concentrations (MICs) of various antibiotics against different bacterial strains .
- The accuracy of WST-8 in these tests has been validated through studies showing high categorical agreement with reference methods .
3. Antiproliferative Activity
- In vitro evaluations have indicated that WST-8 can be used to assess the antiproliferative effects of compounds on cancer cell lines. The IC50 values obtained from these assays help determine the potency of potential anticancer agents .
Case Studies
Several studies have highlighted the effectiveness of WST-8 in various biological contexts:
Properties
Molecular Formula |
C20H13N6NaO11S2 |
---|---|
Molecular Weight |
600.5 g/mol |
IUPAC Name |
sodium;4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C20H14N6O11S2.Na/c1-37-18-10-14(26(29)30)6-9-17(18)24-22-20(21-23(24)12-2-4-13(5-3-12)25(27)28)16-8-7-15(38(31,32)33)11-19(16)39(34,35)36;/h2-11H,1H3,(H-,31,32,33,34,35,36);/q;+1/p-1 |
InChI Key |
VSIVTUIKYVGDCX-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]2=NC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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